4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium is a heterocyclic compound characterized by a ring structure that incorporates both sulfur and nitrogen atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities. The molecular formula of this compound is , with a molecular weight of approximately 250.2 g/mol .
The compound belongs to the class of dithiazoles, which are known for their electrophilic nature and involvement in various chemical reactions. Dithiazoles have gained attention in scientific research for their diverse applications, including the development of pharmaceuticals and materials science . The synthesis of 4-chloro-5-phenyl-[1,2,3]dithiazol-2-ylium can be traced back to methods involving Appel’s salt and other sulfur-containing reagents .
The synthesis of 4-chloro-5-phenyl-[1,2,3]dithiazol-2-ylium typically involves the reaction of Appel’s salt with phenylamine under controlled conditions. This reaction is often conducted in organic solvents such as dichloromethane or acetonitrile at room temperature. The process can yield various substituted products depending on the reagents used and the reaction conditions applied .
Industrial Production Methods: For larger-scale production, continuous flow reactors are often employed to enhance efficiency and product consistency. The optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing waste during industrial synthesis.
The molecular structure of 4-chloro-5-phenyl-[1,2,3]dithiazol-2-ylium features a five-membered ring containing two sulfur atoms and one nitrogen atom, with a chlorine substituent at the fourth position and a phenyl group at the fifth position. The canonical SMILES representation for this compound is C1=CC=C(C=C1)C2=[S+]SN=C2Cl.[Cl-].
Key Structural Data:
4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium undergoes several significant chemical reactions:
Reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux depending on the specific reaction type. The major products formed retain the core dithiazole structure but exhibit different physical and chemical properties due to the introduction of new functional groups.
The mechanism of action for 4-chloro-5-phenyl-[1,2,3]dithiazol-2-ylium involves its interaction with various biological targets. It can inhibit specific enzymes or interfere with cellular processes by binding to proteins or nucleic acids. The precise pathways depend on the biological context in which this compound is utilized .
Research indicates that this compound exhibits potential antibacterial, antiviral, and anticancer activities. Its effectiveness in these roles is linked to its ability to disrupt critical biological functions within target cells .
The physical properties of 4-chloro-5-phenyl-[1,2,3]dithiazol-2-ylium include:
The chemical properties are characterized by its electrophilic nature, making it reactive towards nucleophiles. It also demonstrates stability under standard laboratory conditions but may undergo decomposition under extreme conditions or prolonged exposure to light or moisture .
4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium has several noteworthy applications:
4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt) serves as the foundational precursor for synthesizing 4-chloro-5-phenyl-[1,2,3]dithiazol-2-ylium derivatives. Its preparation involves reacting chloroacetonitrile with disulfur dichloride (S₂Cl₂), yielding a highly electrophilic heterocycle that facilitates downstream functionalization [2] [9]. The C-5 position of Appel salt is exceptionally reactive, enabling condensations with:
This versatility establishes Appel salt as a linchpin for rapid access to the 1,2,3-dithiazole scaffold [2].
Condensation of Appel salt with aminopyridines is highly sensitive to base selection and positional isomerism. Optimization studies reveal that the nucleophilicity of the amino group dictates reaction efficiency [3]:
Table 1: Base Optimization for Aminopyridine Condensations with Appel Salt
| Aminopyridine | Optimal Base | Yield (%) |
|---|---|---|
| 2-Aminopyridine | Hünig’s base | 73 |
| 3-Aminopyridine | Hünig’s base | 57 |
| 4-Aminopyridine | Triethylamine | 23 |
Reaction conditions involve mixing Appel salt and aminopyridine (1:1) for 1 hr at 25°C, followed by base addition (2 equiv) and 2 hr stirring [3].
Crystallization conditions profoundly influence the solid-state packing of 1,2,3-dithiazole derivatives. For 4-chloro-5H-1,2,3-dithiazole-5-thione:
Both polymorphs display bond localization (e.g., C=O: 1.208 Å; C=S: 1.639 Å) and planar ring structures (deviation <0.027 Å). The tight packing arises from electrostatic Sᵟ⁺⋯Nᵟ⁻, Sᵟ⁺⋯Clᵟ⁻, and Sᵟ⁺⋯Sᵟ⁻ interactions within summed van der Waals radii [9].
ANRORC Mechanism
Nucleophilic substitution at C-4 proceeds via Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC). Treatment of N-aryl-4-chloro-5H-1,2,3-dithiazolimines with dialkylamines triggers:
Sulfimide-Mediated Pathway
N-Aryl-S,S-dimethylsulfimides react with Appel salt without added base, providing an alternative route to dithiazolimines:
Table 2: Key Polymorph Characteristics of 4-Chloro-5H-1,2,3-Dithiazole-5-thione
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: